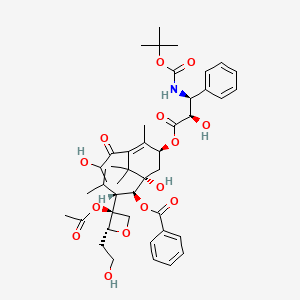

10-Oxo 7,8-Seco-docetaxel

Description

Properties

Molecular Formula |

C43H53NO14 |

|---|---|

Molecular Weight |

807.9 g/mol |

IUPAC Name |

[(1S,2S,3R,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate |

InChI |

InChI=1S/C43H53NO14/c1-23-28(55-38(51)35(49)32(26-15-11-9-12-16-26)44-39(52)58-40(4,5)6)21-43(53)36(56-37(50)27-17-13-10-14-18-27)31(24(2)33(47)34(48)30(23)41(43,7)8)42(57-25(3)46)22-54-29(42)19-20-45/h9-18,28-29,31-32,35-36,45,47,49,53H,19-22H2,1-8H3,(H,44,52)/t28-,29+,31+,32-,35+,36-,42-,43+/m0/s1 |

InChI Key |

JGMTYKDRJDAHSS-SSMNQHCBSA-N |

Isomeric SMILES |

CC1=C2C(=O)C(=C([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)[C@@]5(CO[C@@H]5CCO)OC(=O)C)C)O |

Canonical SMILES |

CC1=C2C(=O)C(=C(C(C(C(C2(C)C)(CC1OC(=O)C(C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)C5(COC5CCO)OC(=O)C)C)O |

Origin of Product |

United States |

Structural Elucidation and Structure Activity Relationship Sar Studies of 10 Oxo 7,8 Seco Docetaxel and Its Analogues

Conformational Analysis of 10-Oxo 7,8-Seco-docetaxel

The structural modification involving the cleavage of the C7-C8 bond in the baccatin (B15129273) core of docetaxel (B913) to form 7,8-seco-docetaxel derivatives introduces significant conformational flexibility. This increased mobility is a hallmark of C-seco-taxoids, including the 10-oxo analogue. nih.gov Due to this flexibility, these molecules exist in a dynamic conformational equilibrium at room temperature. This phenomenon poses challenges for structural elucidation by standard Nuclear Magnetic Resonance (NMR) spectroscopy, as it often results in broad and poorly resolved signals. To overcome this, NMR spectra for characterization of similar C-seco-taxoids have been recorded at elevated temperatures (e.g., 130 °C) to accelerate the conformational exchange and obtain sharp, interpretable signals. nih.gov

The inherent flexibility of C-seco-taxoids makes traditional computational docking studies difficult, as predicting a single, stable binding conformation is problematic. nih.gov Therefore, more sophisticated computational methods like molecular dynamics (MD) simulations are employed to understand how these molecules interact with their biological target, β-tubulin. MD simulations can model the dynamic nature of the molecule and predict its binding conformation within the protein. nih.gov For related C-seco-taxoids, MD simulations have shown that despite their flexibility, they can adopt stable conformations within the tubulin binding pocket. The root-mean-square deviation (rmsd) values for C-seco-taxoids in these simulations are typically higher (~1.5 Å) than for the more rigid paclitaxel (B517696) (~1.0 Å), quantitatively confirming their greater flexibility. nih.gov These computational approaches are crucial for rationalizing the biological activity of highly flexible molecules like 10-Oxo 7,8-Seco-docetaxel and guiding the design of new analogues.

Critical Structural Features Influencing Biological Activity within Taxoids

Importantly, modifications at this position can have a profound impact on the compound's ability to evade drug resistance mechanisms, such as those mediated by P-glycoprotein (P-gp). rsc.orgnih.gov Studies on libraries of C-10 modified paclitaxel analogues have shown that cytotoxicity against drug-resistant cancer cell lines is highly sensitive to structural changes at this position. rsc.org The introduction of a ketone at C-10, as in 10-Oxo 7,8-Seco-docetaxel, represents a significant alteration. Research on the related compound 10-oxo-7-epidocetaxel has demonstrated potent in vitro and in vivo anti-metastatic activity, suggesting that the 10-oxo functional group is compatible with, and may even enhance, certain aspects of the drug's anticancer profile. nih.govnih.gov

The ester side chain at the C-13 position of the baccatin core is widely recognized as a crucial element for the potent cytotoxic activity of both paclitaxel and docetaxel. nih.gov This side chain is essential for anchoring the drug to the β-tubulin target. Baccatin III, the natural precursor which lacks the C-13 side chain, is devoid of the characteristic microtubule-stabilizing activity of its more complex derivatives. nih.gov

The specific stereochemistry of the side chain is also critical. The (2'R, 3'S) configuration is optimal for biological activity. Any changes to this stereochemistry, such as epimerization at the 2' or 3' positions, typically lead to a significant reduction in potency. mdpi.com Furthermore, the nature of the substituents on the side chain is important. For instance, docetaxel's N-tert-butoxycarbonyl group at the 3' position, compared to paclitaxel's N-benzoyl group, contributes to differences in their biological profiles. While extensive SAR studies have identified the C-13 side chain as a primary requirement for activity, some research has shown that in certain analogues, modifications elsewhere in the molecule (such as a meta-azido substituent on the C-2 benzoyl ring) can confer potent activity even in the absence of the C-13 side chain. nih.gov This indicates that while the side chain is a dominant feature, its role can sometimes be compensated for by enhancing other interactions with tubulin. nih.gov

Comparative SAR Analysis with Docetaxel and Paclitaxel

10-Oxo 7,8-Seco-docetaxel possesses two major structural deviations from its parent compound, docetaxel: the cleaved C7-C8 bond (a seco-core) and the oxidation of the C-10 hydroxyl to a ketone. These changes significantly impact its structure-activity relationship compared to the classical taxanes, docetaxel and paclitaxel.

Core Structure and Flexibility : The primary difference lies in the core ring system. Docetaxel and paclitaxel have a rigid, intact baccatin core. In contrast, the seco-modification in 10-Oxo 7,8-Seco-docetaxel imparts substantial conformational flexibility. nih.gov While this flexibility can present a challenge for binding affinity (an "entropic penalty"), it may also allow the molecule to adopt conformations that are effective against resistant cancer cells, particularly those with mutations in the tubulin binding site or those that overexpress specific tubulin isotypes like βIII-tubulin. Indeed, certain C-seco-taxoids have shown remarkable potency against paclitaxel-resistant cell lines. nih.gov

Interaction with β-Tubulin : Docetaxel is reported to have a greater affinity for the β-tubulin binding site than paclitaxel. The activity of 10-Oxo 7,8-Seco-docetaxel will depend on how its flexible conformation adapts to this binding pocket. Molecular modeling studies on related C-seco-taxoids suggest they can achieve stable binding, but with different dynamics compared to rigid taxanes. nih.gov

C-10 Position : The difference between docetaxel (10-OH) and paclitaxel (10-OAc) contributes to their distinct pharmacological profiles. The 10-oxo group is a more significant electronic and steric modification. As discussed, this position is crucial for modulating activity against drug-resistant tumors. The presence of the ketone may alter interactions with efflux pumps like P-gp or allow for different interactions within the tubulin pocket, potentially contributing to the potent activity observed in related compounds like 10-oxo-7-epidocetaxel. rsc.orgnih.govnih.gov

C-13 Side Chain : All three compounds share the essential C-13 side chain, which is a primary determinant of taxoid activity. The side chain in 10-Oxo 7,8-Seco-docetaxel is identical to that of docetaxel, featuring the N-tert-butoxycarbonyl group. This differs from paclitaxel's N-benzoyl group and is a known contributor to the pharmacological differences between the two parent drugs.

Cytotoxicity of Selected C-Seco Taxoid Analogues

| Compound | Cell Line | IC₅₀ (nM) | Resistance Factor (R/S) |

| Paclitaxel | HeLa | 3.1 ± 0.2 | - |

| HeLa-βIII | 10.2 ± 0.8 | 3.3 | |

| C-seco analogue (16a) | HeLa | 11.2 ± 1.1 | - |

| HeLa-βIII | 45.3 ± 4.2 | 4.0 | |

| Macrocyclic analogue (21a) | HeLa | 4.3 ± 0.5 | - |

| HeLa-βIII | 12.1 ± 1.3 | 2.8 | |

| Macrocyclic analogue (22b) | HeLa | 1.9 ± 0.2 | - |

| HeLa-βIII | 3.2 ± 0.4 | 1.7 |

Data adapted from studies on conformationally restrained C-seco taxoids to illustrate the effect of structural modifications on activity. R/S is the ratio of IC₅₀ in the resistant cell line (HeLa-βIII) to the sensitive parent line (Heela).

Computational Chemistry and Molecular Modeling for SAR Prediction

The exploration of the Structure-Activity Relationship (SAR) of 10-Oxo 7,8-Seco-docetaxel and its analogues is significantly enhanced by computational chemistry and molecular modeling. These in silico techniques provide deep insights into the molecular interactions governing the biological activity of these compounds, guiding the rational design of more potent and selective anticancer agents. By simulating the interactions between the drug molecules and their biological target, primarily β-tubulin, researchers can predict the activity of novel analogues before their synthesis, saving considerable time and resources.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach used to correlate the structural properties of a series of compounds with their biological activities. In the context of 10-Oxo 7,8-Seco-docetaxel analogues, a QSAR model could be developed by compiling a dataset of these compounds along with their experimentally determined cytotoxicities. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would then be calculated for each analogue. Statistical methods are then used to build a mathematical model that predicts the biological activity based on these descriptors. Such models can then be used to predict the activity of yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

A study on novel D-seco paclitaxel analogues highlighted the predictive power and also the limitations of computational models. nih.gov While a minireceptor model had predicted some of these compounds to be highly active, they were found to be inactive in vitro. nih.gov This discrepancy led to a refinement of the model to better account for steric effects, ultimately improving its predictive accuracy. nih.gov This underscores the iterative nature of computational modeling, where experimental results are used to refine and improve the predictive power of the models.

The table below illustrates the type of data that can be generated from molecular docking studies of docetaxel analogues with a target protein, in this case, Lipocalin 2, which is a known target for breast cancer. nih.gov This data, while not for β-tubulin, demonstrates the comparative analysis of binding energies for different analogues.

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Docetaxel | -128.45 |

| Deacetyltaxol | -132.89 |

| Cabazitaxel | -125.67 |

| Ortataxel | -121.34 |

| Paclitaxel | -129.78 |

Similarly, QSAR studies generate statistical models that can be represented in a tabular format, highlighting the key descriptors and their contribution to the predicted activity. The following is a hypothetical example of what a QSAR model summary for a series of taxoid analogues might look like:

| Model Parameter | Value | Description |

|---|---|---|

| R² | 0.85 | Coefficient of determination, indicating the goodness of fit. |

| Q² | 0.72 | Cross-validated R², indicating the predictive power of the model. |

| Key Descriptor 1 (e.g., LogP) | Positive Coefficient | Indicates that higher hydrophobicity is correlated with higher activity. |

| Key Descriptor 2 (e.g., Molecular Weight) | Negative Coefficient | Indicates that larger molecules may have decreased activity. |

Preclinical Biological Evaluation of 10 Oxo 7,8 Seco Docetaxel and Analogues in in Vitro and in Vivo Models

In Vitro Anti-proliferative and Cytotoxic Activities

The initial phase of preclinical evaluation involves assessing the compound's ability to inhibit the growth of and kill cancer cells in a controlled laboratory setting.

The cytotoxic potential of 10-oxo-7-epidocetaxel (10-O-7ED) was evaluated against multiple cancer cell lines, including A549 human lung carcinoma and B16F10 murine melanoma cells. nih.govresearchgate.net Studies demonstrated that 10-O-7ED exerts significant cytotoxic effects on these cell lines. nih.gov The research highlighted that the compound's cytotoxicity was notably higher after 48 and 72 hours of exposure compared to a shorter 22-hour period, indicating a time-dependent mechanism of action. nih.govresearchgate.net

The inhibitory effects of 10-O-7ED on cancer cell proliferation were found to be both concentration- and time-dependent. researchgate.net As the concentration of the compound increased, a corresponding decrease in the viability of A549 and B16F10 cells was observed. researchgate.net This dose-dependent relationship is a critical indicator of the compound's potential as a therapeutic agent, establishing a direct correlation between the amount of the drug and its biological effect on cancer cell growth.

In Vitro Anti-metastatic Efficacy

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Therefore, evaluating a compound's ability to inhibit metastatic processes is a key component of its preclinical assessment. In vitro studies revealed that 10-oxo-7-epidocetaxel has significantly greater anti-metastatic activity compared to docetaxel (B913) (TXT). nih.govresearchgate.net The mechanism for this appears related to its interaction with matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes crucial for tumor invasion and metastasis. researchgate.net

Cellular Effects on Cell Cycle Progression and Apoptosis Induction in Culture

Taxoids typically exert their anticancer effects by interfering with microtubule function, leading to cell cycle arrest and programmed cell death (apoptosis). nih.govnih.gov Investigations into the cellular mechanisms of 10-oxo-7-epidocetaxel revealed distinct effects on cell cycle progression compared to docetaxel. nih.govresearchgate.net While docetaxel tended to cause a greater arrest of cells in the S phase, 10-O-7ED induced a more pronounced arrest in the G2-M phase of the cell cycle. nih.govresearchgate.net However, this effect was noted to be concentration-dependent, with the pattern reversing at higher concentrations. nih.govresearchgate.net Docetaxel is well-known to induce apoptosis and cause G2/M phase arrest in various cancer cells. nih.gov

In Vivo Anti-metastatic Behavior in Experimental Animal Models

To validate the in vitro findings, the anti-metastatic potential of 10-oxo-7-epidocetaxel was tested in a B16F10 experimental metastasis mouse model. nih.govresearchgate.net The results from these in vivo studies were significant, showing a marked reduction in the formation of surface metastatic nodules in the lungs of mice treated with 10-O-7ED. nih.govresearchgate.net The treated group exhibited an average of 107 nodules, whereas the untreated control group developed an average of 348 nodules. nih.govresearchgate.net This demonstrates the compound's potent anti-metastatic behavior in a living organism.

Table 1: In Vivo Anti-metastatic Efficacy of 10-Oxo-7-epidocetaxel

| Treatment Group | Average Number of Surface Metastatic Nodules (± SD) |

|---|---|

| Control | 348 ± 56 |

| 10-Oxo-7-epidocetaxel | 107 ± 49 |

Data from a B16F10 experimental metastasis mouse model. nih.govresearchgate.net

Comparative Preclinical Efficacy with Docetaxel and Other Taxoids

Throughout the preclinical evaluation, the efficacy of 10-oxo-7-epidocetaxel was consistently compared with that of docetaxel, a standard-of-care taxoid chemotherapy agent. nih.gov

The comparative findings are summarized below:

Cytotoxicity : 10-O-7ED demonstrated significantly higher cytotoxicity in cancer cell lines after 48 and 72 hours of treatment compared to docetaxel. nih.gov

In Vitro Anti-metastatic Activity : The in vitro anti-metastatic efficacy of 10-O-7ED was found to be significantly greater than that of docetaxel. nih.govresearchgate.net

Cell Cycle Arrest : The two compounds showed differential effects on the cell cycle, with 10-O-7ED causing more cell arrest at the G2-M phase at certain concentrations, while docetaxel arrested more cells at the S phase. nih.govresearchgate.net

In Vivo Performance : In an animal model, 10-O-7ED alone showed significant in vivo anti-metastatic behavior. nih.govresearchgate.net Furthermore, a separate in vivo study noted a better therapeutic effect and reduced toxicity when a formulation containing 10% 10-O-7ED was combined with docetaxel, compared to docetaxel alone. nih.govresearchgate.net

Table 2: Summary of Comparative Efficacy

| Parameter | 10-Oxo-7-epidocetaxel (10-O-7ED) | Docetaxel (TXT) |

|---|---|---|

| In Vitro Cytotoxicity | Higher after 48 & 72 hours nih.gov | Baseline |

| In Vitro Anti-metastatic Activity | Significantly increased nih.govresearchgate.net | Baseline |

| Primary Cell Cycle Arrest Phase | G2-M phase (concentration-dependent) nih.govresearchgate.net | S phase (concentration-dependent) nih.govresearchgate.net |

Degradation Pathways and Stability Analysis of 10 Oxo 7,8 Seco Docetaxel

Identification of 10-Oxo Docetaxel (B913) as a Degradation Product of Docetaxel

Docetaxel is susceptible to degradation under various stress conditions, leading to the formation of several impurities. One of the key degradation pathways involves the oxidation of the hydroxyl group at the C-10 position of the baccatin (B15129273) III core structure, resulting in the formation of 10-Oxo-docetaxel caymanchem.comphytonbiotech.com. This compound is recognized as a degradation product and an impurity of docetaxel medchemexpress.com.

Forced degradation studies, which involve exposing a drug substance to stress conditions like acid, base, oxidation, heat, and light, are instrumental in identifying potential degradants. In the case of docetaxel, base-induced degradation is particularly effective in generating a variety of impurities nih.gov. Investigations have successfully isolated and characterized several of these products, including 7-epi-docetaxel (B601182), 10-deacetyl baccatin III, 7-epi-10-deacetyl baccatin III, 7-epi-10-oxo-10-deacetyl baccatin III, and 7-epi-10-oxo-docetaxel (B193546) nih.gov. The identification of these molecules relies on sophisticated analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed structural information nih.gov. While 10-Oxo-docetaxel and its 7-epimer are known impurities, the formation of a 7,8-seco derivative (indicating a cleavage of the bond between the C-7 and C-8 positions) is not prominently described in degradation studies of docetaxel.

Factors Influencing the Formation of Degradation Products

The stability of docetaxel and the formation of its degradation products are influenced by several factors:

pH: Docetaxel's structure is particularly sensitive to pH. Basic conditions are known to promote degradation, primarily through epimerization at the C-7 position to form 7-epi-docetaxel and hydrolysis of the ester side chain researchgate.netdrug-dev.com. Base-catalyzed degradation also leads to the formation of oxidized impurities like 7-epi-10-oxo-docetaxel nih.govresearchgate.net. Acidic conditions can also cause degradation, though the profile of impurities may differ researchgate.net.

Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Studies assessing the stability of docetaxel solutions often show a greater loss of the active compound and a higher concentration of degradants when stored at higher temperatures drug-dev.com.

Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidized impurities. The conversion of the C-10 hydroxyl group to a ketone to form 10-Oxo-docetaxel is an oxidative process.

Formulation Excipients: The components of a drug formulation can significantly impact its stability. For instance, the purity of polysorbate 80, a surfactant used to solubilize docetaxel, has been shown to affect the drug's stability. The use of high-purity polysorbate 80 resulted in significantly improved recovery of docetaxel and lower levels of degradants compared to standard compendial grades after storage drug-dev.com.

Light: Photodegradation can be a concern for light-sensitive molecules. However, some studies have shown that docetaxel is relatively stable under photolytic stress compared to other conditions like exposure to acid or base nih.gov.

| Influencing Factor | Effect on Docetaxel | Major Degradation Products Formed |

|---|---|---|

| Basic pH | Promotes epimerization and hydrolysis | 7-epi-docetaxel, 10-deacetyl baccatin III, 7-epi-10-oxo-docetaxel nih.govresearchgate.net |

| Acidic pH | Promotes epimerization | 7-epi-docetaxel researchgate.net |

| High Temperature | Accelerates degradation reactions | Increased formation of various impurities drug-dev.com |

| Oxidation | Oxidizes hydroxyl groups | 10-Oxo-docetaxel, 7-epi-10-oxo-docetaxel caymanchem.comnih.gov |

| Excipient Purity (e.g., Polysorbate 80) | Low purity can increase degradation | Higher levels of 7-epi-docetaxel and other degradants drug-dev.com |

Chromatographic Methods for Purity and Stability Assessment

Chromatographic techniques are essential for separating, identifying, and quantifying docetaxel and its impurities, thereby assessing the purity and stability of the drug.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of docetaxel. Reversed-phase HPLC (RP-HPLC) methods are particularly common. These methods typically use a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and methanol (B129727) nih.govscirp.orgresearchgate.net.

The key objective of these HPLC methods is to achieve adequate separation between the main docetaxel peak and the peaks of all potential impurities, including process-related impurities and degradation products nih.gov. A significant challenge in method development has been the separation of the 7-epi-docetaxel degradant from placebo peaks, especially those originating from polysorbate 80 nih.gov. Successful methods can resolve numerous impurities, such as 10-deacetylbaccatin III, 7-epi-docetaxel, and 7-epi-10-oxo-docetaxel, allowing for their accurate quantification nih.govnih.gov. Detection is typically performed using an ultraviolet (UV) detector at a wavelength around 230-232 nm scirp.org.

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For docetaxel, a SIAM must be able to separate the intact drug from its degradation products, process impurities, and formulation excipients nih.gov.

The development of a SIAM involves subjecting the drug to forced degradation under stress conditions (acid, base, oxidation, heat, photolysis) to generate the impurities that could potentially form during storage nih.govscirp.org. The analytical method, typically HPLC or Ultra-Performance Liquid Chromatography (UPLC), is then developed and optimized to resolve all these degradant peaks from the active ingredient scirp.org. The specificity of the method is confirmed using techniques like peak purity analysis with a photodiode array (PDA) detector, which ensures that the main drug peak is not co-eluting with any other compound nih.gov. A mass balance assessment, which aims to account for all the drug material after degradation, further confirms the stability-indicating power of the method nih.gov.

Implications of Degradation for Research and Handling

The degradation of docetaxel has significant implications for both research activities and the practical handling of the drug.

Future Research Directions and Therapeutic Potential of 10 Oxo 7,8 Seco Docetaxel

Design and Synthesis of Advanced 10-Oxo 7,8-Seco-docetaxel Analogues with Enhanced Efficacy

The design and synthesis of novel analogues of 10-Oxo 7,8-Seco-docetaxel represent a promising avenue for developing more effective anticancer agents. The opening of the oxetane (B1205548) ring to form a seco-taxoid alters the molecule's conformation, which can influence its interaction with tubulin and its susceptibility to resistance mechanisms. hebmu.edu.cn

Future synthetic strategies could focus on:

Modification of the C-ring: The flexibility of the opened C-ring in seco-taxoids allows for the introduction of various functional groups. hebmu.edu.cn For 10-Oxo 7,8-Seco-docetaxel, modifications could aim to constrain the C-ring conformation to better mimic the bioactive conformation of docetaxel (B913), potentially enhancing its tubulin-binding affinity. hebmu.edu.cn

Substitution at the C2 and C13 positions: Structure-activity relationship (SAR) studies on other C-seco taxoids have shown that modifications at the C2-benzoyl group and the C13-side chain can significantly impact cytotoxicity and activity against drug-resistant cell lines. csic.esnih.gov Similar strategies could be applied to 10-Oxo 7,8-Seco-docetaxel to create a library of analogues for screening.

Introduction of fluorine-containing moieties: The incorporation of fluorine can enhance metabolic stability and membrane permeability. nih.gov Synthesizing fluorinated analogues of 10-Oxo 7,8-Seco-docetaxel could lead to compounds with improved pharmacokinetic properties.

One of the key starting materials for the semisynthesis of docetaxel and its analogues is 10-deacetylbaccatin III, a natural product isolated from the needles of the yew tree (Taxus species). hebmu.edu.cnacs.org The synthesis of C-seco-taxoids often involves the oxidative cleavage of the baccatin (B15129273) core. nih.gov For instance, the synthesis of certain C-seco-fluorotaxoids proceeds through a 10-oxo-baccatin intermediate, which is then further modified. nih.gov

Exploration of Novel Molecular Targets Beyond Microtubules

While the primary target of taxoids is microtubules, evidence suggests that some next-generation taxoids may have additional mechanisms of action. nih.govacs.org Research into 10-Oxo 7,8-Seco-docetaxel should therefore extend beyond its interaction with tubulin.

Potential areas of investigation include:

Interaction with different tubulin isotypes: Overexpression of specific tubulin isotypes, such as βIII-tubulin, is a known mechanism of taxane (B156437) resistance. csic.esacs.org Studies on other C-seco taxoids have aimed to develop compounds that can overcome this resistance. csic.esacs.org It would be crucial to investigate whether 10-Oxo 7,8-Seco-docetaxel and its future analogues exhibit differential activity against cancer cells overexpressing various tubulin isotypes.

Modulation of signaling pathways: Some anticancer agents influence cellular signaling pathways that control cell survival and apoptosis. nih.gov Investigating the effect of 10-Oxo 7,8-Seco-docetaxel on key signaling molecules could reveal novel targets and mechanisms of action.

Inhibition of drug efflux pumps: A major cause of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. csic.es The development of taxoids that are poor substrates for these pumps is a key strategy to overcome MDR. nih.gov Future research should assess the interaction of 10-Oxo 7,8-Seco-docetaxel with P-gp and other relevant transporters.

Development of Advanced Preclinical Models for Efficacy Assessment

To accurately predict the clinical potential of 10-Oxo 7,8-Seco-docetaxel and its analogues, robust preclinical models are essential.

Future preclinical evaluation should involve:

Three-dimensional (3D) cell culture models: Spheroids and organoids can more accurately mimic the tumor microenvironment compared to traditional two-dimensional (2D) cell cultures. Assessing the efficacy of novel seco-taxoids in these models can provide more relevant data on drug penetration and activity.

Patient-derived xenograft (PDX) models: PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered highly predictive of clinical outcomes. Evaluating 10-Oxo 7,8-Seco-docetaxel in a panel of PDX models representing different cancer types and resistance profiles would be a critical step in its preclinical development.

Models of drug resistance: Establishing cell lines and animal models with acquired resistance to docetaxel and other taxanes will be vital for testing the ability of 10-Oxo 7,8-Seco-docetaxel analogues to overcome resistance. nih.govnih.gov This includes models with overexpression of βIII-tubulin and P-gp. csic.esacs.org

Strategies for Overcoming Resistance Mechanisms in Taxoid Therapy (Conceptual)

Based on the broader research into taxoid resistance, several conceptual strategies can be proposed for 10-Oxo 7,8-Seco-docetaxel.

| Resistance Mechanism | Conceptual Strategy for 10-Oxo 7,8-Seco-docetaxel |

| P-glycoprotein (P-gp) mediated efflux | Design analogues that are not recognized by P-gp, for example by altering the macrocyclic conformation or introducing specific chemical groups that hinder binding to the transporter. nih.govcsic.es |

| Overexpression of βIII-tubulin | Develop analogues that bind effectively to βIII-tubulin-containing microtubules or that are less sensitive to the conformational changes induced by this isotype. csic.esacs.org |

| Alterations in apoptosis signaling | Combine 10-Oxo 7,8-Seco-docetaxel with agents that target anti-apoptotic proteins (e.g., Bcl-2 inhibitors) to restore the cancer cells' sensitivity to programmed cell death. |

| Metabolic inactivation | Introduce modifications, such as fluorination, to block known metabolic pathways and enhance the compound's stability and duration of action. nih.gov |

Integration of 10-Oxo 7,8-Seco-docetaxel Research with Broader Taxoid Development

The research and development of 10-Oxo 7,8-Seco-docetaxel should not occur in isolation but rather be integrated with the extensive knowledge base of taxoid chemistry and biology.

Key areas for integration include:

Pharmacophore modeling: Computational studies can help to identify the key structural features required for potent microtubule stabilization and activity against resistant cancer cells. researchgate.net The structural information from 10-Oxo 7,8-Seco-docetaxel can contribute to refining these models.

Development of drug delivery systems: To improve solubility and target tumors more effectively, novel formulations such as nanoparticle albumin-bound (nab) technology and antibody-drug conjugates (ADCs) are being explored for taxanes. nih.gov Potent analogues of 10-Oxo 7,8-Seco-docetaxel could be promising payloads for such advanced delivery systems.

Q & A

Q. What strategies optimize PK/PD modeling in preclinical studies?

- Methodological Answer : Apply non-linear mixed-effects modeling (NONMEM) to plasma concentration-time data. Incorporate tumor growth inhibition metrics to establish exposure-response relationships, validated via bootstrap analysis .

Key Considerations for Methodological Rigor

- Reproducibility : Document experimental protocols with granular detail, including equipment models, software versions, and reagent lot numbers .

- Data Contradictions : Use meta-analytic frameworks to harmonize disparate datasets, adjusting for batch effects and assay sensitivity .

- Ethical Standards : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.